An In-depth Technical Guide to the Synthesis and Properties of Tricyclohexylmethanol
An In-depth Technical Guide to the Synthesis and Properties of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tricyclohexylmethanol, a sterically hindered tertiary alcohol. The document details its synthesis, physicochemical properties, and spectral data. The information is intended to be a valuable resource for researchers in organic synthesis and professionals in the field of drug development who may encounter or utilize this compound in their work.
Chemical Identity and Physical Properties
Tricyclohexylmethanol, with the CAS number 17687-74-0, is a white solid at room temperature. Its structure consists of a central carbon atom bonded to a hydroxyl group and three cyclohexyl rings. This high degree of steric hindrance around the tertiary alcohol functional group imparts unique chemical characteristics to the molecule.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Tricyclohexylmethanol
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄O | [1][2] |
| Molecular Weight | 278.47 g/mol | [2] |
| CAS Number | 17687-74-0 | [1] |
| IUPAC Name | Tricyclohexylmethanol | [1] |
| Synonyms | α,α-Dicyclohexylcyclohexanemethanol, Tricyclohexylcarbinol | [1] |
| Appearance | Solid | |
| Melting Point | 94-96 °C (lit.) | |
| Boiling Point | 374 °C at 760 mmHg (calculated) | |
| Density | 0.999 g/cm³ (calculated) | |
| Flash Point | 176.4 °C (calculated) | |
| Solubility | Insoluble in water (predicted) |
Synthesis of Tricyclohexylmethanol
The primary and most effective method for the synthesis of tricyclohexylmethanol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a cyclohexyl Grignard reagent to dicyclohexyl ketone. The significant steric hindrance on both the Grignard reagent and the ketone makes this a challenging transformation that requires careful control of reaction conditions to maximize the yield of the desired tertiary alcohol.
The overall reaction scheme is as follows:
Part 1: Formation of the Cyclohexylmagnesium Halide (Grignard Reagent) Cyclohexyl Halide + Mg -> Cyclohexylmagnesium Halide
Part 2: Reaction with Dicyclohexyl Ketone and Workup Cyclohexylmagnesium Halide + Dicyclohexyl Ketone -> Tricyclohexylmethanol
A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Grignard Synthesis of Tricyclohexylmethanol
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| Magnesium turnings | High purity, Grignard grade | Must be dry and free of an oxide layer. |
| Cyclohexyl bromide (or chloride) | Anhydrous, >98% | Ensure absolute dryness before use. |
| Dicyclohexyl ketone | >98% | --- |
| Diethyl ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Use freshly opened or distilled solvent. |
| Iodine | Crystal | For initiation of Grignard reagent formation. |
| Hydrochloric acid (HCl) or Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Concentrated (for HCl) | For workup/quenching the reaction. |
Procedure:
Part 1: Preparation of Cyclohexylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initiation: The flask is charged with magnesium turnings (1.2 equivalents). A single crystal of iodine is added.
-
A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small portion of the cyclohexyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Reagent Formation: Once initiated, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should appear cloudy and grayish-brown.
Part 2: Reaction with Dicyclohexyl Ketone and Workup
-
Addition of Ketone: The freshly prepared Grignard reagent solution is cooled to 0 °C using an ice bath. A solution of dicyclohexyl ketone (1.0 equivalent relative to the initial cyclohexyl bromide) in anhydrous diethyl ether is added to the dropping funnel.
-
The dicyclohexyl ketone solution is added dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize the formation of byproducts from competing side reactions such as reduction and enolization.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude tricyclohexylmethanol is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield the final product as a white solid.
Spectral Data
The identity and purity of synthesized tricyclohexylmethanol can be confirmed by various spectroscopic methods. The key spectral data are summarized in Table 2.
Table 2: Spectral Data for Tricyclohexylmethanol
| Technique | Key Features | Source |
| ¹H NMR | Data available on PubChem, provided by Sigma-Aldrich Co. LLC. | [1] |
| ¹³C NMR | Data available on PubChem, provided by Aldrich Chemical Company, Inc. | [1] |
| Mass Spectrometry (GC-MS) | NIST Number: 238887; Top Peak m/z: 195; Second Highest m/z: 95; Third Highest m/z: 83. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra (FILM from CHCl₃) are available on PubChem. | [1] |
Biological Activity
As of the current literature review, there is no specific information available regarding the biological activity of tricyclohexylmethanol. Publicly accessible databases such as PubChem do not contain any bioassay results or annotations related to its pharmacological or toxicological effects.[1] Further research would be required to investigate any potential biological properties of this compound.
Visualizations
Experimental Workflow for Tricyclohexylmethanol Synthesis
The following diagram illustrates the key steps in the laboratory synthesis of tricyclohexylmethanol.
Caption: Experimental workflow for the synthesis of tricyclohexylmethanol.
Logical Relationship in the Grignard Reaction Mechanism
The core of the synthesis is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone. This logical relationship is depicted below.
Caption: The key steps of the Grignard reaction for tricyclohexylmethanol.
